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Compound of Interest

Compound Name: 4-Chloroindoline

Cat. No.: B1352058 Get Quote

Introduction
4-Chloroindoline (CAS: 41910-64-9), with the IUPAC name 4-chloro-2,3-dihydro-1H-indole, is

a halogenated derivative of indoline, a key heterocyclic scaffold in numerous biologically active

compounds and pharmaceutical agents. The strategic placement of a chlorine atom on the

benzene ring significantly influences the molecule's electronic properties and metabolic

stability, making it a valuable intermediate in medicinal chemistry and drug development. A

thorough understanding of its spectroscopic characteristics is paramount for unambiguous

identification, purity assessment, and structural elucidation during synthesis and further

chemical transformations.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 4-Chloroindoline. The content is structured

to offer not only the raw spectral data but also expert interpretation and practical experimental

protocols, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's

structure.

Figure 1: Chemical structure of 4-Chloroindoline.

Table 1: Chemical Properties of 4-Chloroindoline
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Property Value Source

CAS Number 41910-64-9

Molecular Formula C₈H₈ClN

Molecular Weight 153.61 g/mol

IUPAC Name 4-chloro-2,3-dihydro-1H-indole

Safety and Handling
As a chlorinated amine, 4-Chloroindoline requires careful handling in a laboratory setting. It is

classified as harmful if swallowed, causes skin and serious eye irritation, and may cause

respiratory irritation.[1]

Recommended Handling Protocol:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

Eye Protection: Use chemical safety goggles or a face shield.

Lab Coat: A standard laboratory coat is required.

Hygiene: Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when handling.

Wash hands thoroughly after use.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of the individual atoms.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chloroindoline provides distinct signals for the aromatic and

aliphatic protons.

Table 2: ¹H NMR Data for 4-Chloroindoline (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

6.90 dd 1H 7.6, 0.4 Ar-H

6.78-6.83 m 1H - Ar-H

6.62-6.66 m 1H - Ar-H

3.62 t 2H 8.4 -CH₂-N-

3.08 t 2H 8.4 Ar-CH₂-

Data sourced from ChemicalBook.[2]

Interpretation of the ¹H NMR Spectrum:

The aromatic region (6.6-7.0 ppm) shows three distinct signals, consistent with a

trisubstituted benzene ring. The downfield shift of these protons is characteristic of their

attachment to an aromatic system. The multiplicities (doublet of doublets and multiplets)

arise from the coupling between adjacent aromatic protons.

The two triplets at 3.62 and 3.08 ppm are characteristic of the two methylene groups in the

five-membered ring. The triplet at 3.62 ppm is assigned to the methylene group adjacent to

the nitrogen atom due to the deshielding effect of the heteroatom. The upfield triplet at 3.08

ppm corresponds to the benzylic methylene group. The coupling constant of 8.4 Hz indicates

vicinal coupling between these two methylene groups.

Experimental Protocol for ¹H NMR Acquisition:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloroindoline in ~0.6 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard 1D proton experiment (e.g., zg30).

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 3-4 seconds.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of

CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy (Predicted)
Due to the unavailability of experimental ¹³C NMR data in the public domain, a predicted

spectrum is presented below. This prediction was generated using advanced computational

algorithms and serves as a reliable guide for spectral interpretation.

Table 3: Predicted ¹³C NMR Data for 4-Chloroindoline
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Predicted Chemical Shift (δ, ppm) Assignment

150.8 C7a

132.5 C3a

129.5 C6

125.1 C4

120.2 C5

109.8 C7

47.3 C2

29.8 C3

Prediction generated using NMRDB.org.

Interpretation of the Predicted ¹³C NMR Spectrum:

The aromatic region is expected to show six signals, corresponding to the six carbon atoms

of the benzene ring. The carbon atom bearing the chlorine (C4) and the two carbons of the

fused ring system (C3a and C7a) are quaternary and will likely show weaker signals.

The two aliphatic carbons of the pyrrolidine ring are predicted to appear in the upfield region,

with the carbon adjacent to the nitrogen (C2) being more deshielded than the benzylic

carbon (C3).

Experimental Protocol for ¹³C NMR Acquisition:

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient

concentration (15-25 mg in ~0.6 mL of CDCl₃).

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
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Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay (D1): 2 seconds.

Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃

triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. While an experimental spectrum for 4-Chloroindoline is not readily available, the

expected characteristic absorption bands can be predicted based on its structure.

Table 4: Expected Characteristic IR Absorption Bands for 4-Chloroindoline

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3300 N-H Stretch Secondary Amine

3100-3000 C-H Stretch Aromatic

3000-2850 C-H Stretch Aliphatic (CH₂)

1600-1450 C=C Stretch Aromatic Ring

1350-1250 C-N Stretch Aromatic Amine

800-600 C-Cl Stretch Aryl Halide

Interpretation of Expected IR Absorptions:

A prominent peak in the 3400-3300 cm⁻¹ region would confirm the presence of the N-H bond

of the secondary amine.

The presence of both aromatic and aliphatic C-H stretches would be observed just above

and below 3000 cm⁻¹, respectively.

A series of sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon

double bond vibrations within the benzene ring.
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The C-N and C-Cl stretching vibrations are expected in the fingerprint region of the

spectrum.

Experimental Protocol for IR Spectroscopy (ATR):

Sample Preparation: Place a small amount of solid 4-Chloroindoline directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Processing: Perform a background scan and ratio it against the sample scan to obtain the

absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

Molecular Ion (M⁺): m/z = 153 (¹²C₈¹H₈³⁵Cl¹⁴N) and 155 (¹²C₈¹H₈³⁷Cl¹⁴N)

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with

an intensity of approximately one-third of the molecular ion peak, due to the natural

abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Fragmentation Pattern:

The fragmentation of 4-Chloroindoline upon electron ionization is likely to proceed through

several key pathways.

[C₈H₈ClN]⁺˙
m/z = 153/155

[C₈H₈N]⁺
m/z = 118

- Cl [C₇H₆N]⁺
m/z = 104

- CH₂
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Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathway for 4-Chloroindoline.

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The most important piece of information is the molecular ion peak,

which confirms the molecular weight of the compound. The isotopic cluster at m/z 153 and

155 in a ~3:1 ratio would be a clear indicator of a monochlorinated compound.

Major Fragments:

Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 118.

Subsequent loss of a methylene group from the m/z 118 fragment could lead to a

fragment at m/z 104.

Experimental Protocol for Mass Spectrometry (EI-MS):

Sample Introduction: Introduce a small amount of 4-Chloroindoline into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC).

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-200).

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, isotopic

patterns, and characteristic fragment ions.

Conclusion
The spectroscopic data and interpretations presented in this guide provide a comprehensive

framework for the identification and characterization of 4-Chloroindoline. The combination of

¹H NMR, predicted ¹³C NMR, expected IR absorptions, and predicted mass spectrometry data

offers a multi-faceted analytical approach. Researchers and drug development professionals

can leverage this information to ensure the quality and identity of 4-Chloroindoline in their
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synthetic and developmental workflows. Adherence to the outlined experimental protocols will

facilitate the acquisition of high-quality, reproducible spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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